molecular formula C8H16ClNO2 B2789265 8-Oxa-5-azaspiro[3.5]nonan-7-ylmethanol;hydrochloride CAS No. 2287313-40-8

8-Oxa-5-azaspiro[3.5]nonan-7-ylmethanol;hydrochloride

Cat. No.: B2789265
CAS No.: 2287313-40-8
M. Wt: 193.67
InChI Key: CHWHXRRXWMTTIV-UHFFFAOYSA-N
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Description

8-Oxa-5-azaspiro[3.5]nonan-7-ylmethanol; hydrochloride is a spirocyclic compound featuring a fused bicyclic structure with oxygen (oxa) and nitrogen (aza) heteroatoms. The spiro[3.5]nonane core consists of a five-membered ring (cyclopentane) and a three-membered ring (likely oxolane or azetidine) sharing a single atom.

Properties

IUPAC Name

8-oxa-5-azaspiro[3.5]nonan-7-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-5-7-4-9-8(6-11-7)2-1-3-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWHXRRXWMTTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COC(CN2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hydrochloride involves several steps. One common synthetic route starts with commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction conditions typically involve the use of a base and a solvent, followed by purification steps to isolate the desired product. Industrial production methods may vary, but they generally follow similar principles, scaling up the reaction conditions to produce larger quantities of the compound.

Chemical Reactions Analysis

(8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.

Scientific Research Applications

(8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of an enzyme and preventing its normal function. This can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences vs. Target Compound Reference
8-Oxa-5-azaspiro[3.5]nonane hydrochloride (Discontinued) C₈H₁₄ClNO 191.70 Lacks methanol group No hydroxyl (-OH) at position 7
5-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride (2247102-90-3) C₇H₁₄ClNO 163.64 Smaller spiro[2.4]heptane core Reduced ring size (heptane vs. nonane)
7-Oxa-2-azaspiro[3.5]nonane hydrochloride (1417633-09-0) C₇H₁₂ClNO 173.63 Oxa and aza positions swapped Oxygen in five-membered ring, nitrogen in three-membered ring
5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride (138062-77-8) C₇H₁₂ClNO₃ 204.70 Carboxylic acid at position 7 Smaller spiro[3.4]octane core and acidic group
1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride (2173992-33-9) C₉H₁₅ClN₂O 204.70 Additional nitrogen (diaza) and ketone Dual nitrogen atoms and carbonyl group

Notes:

  • Functional Groups: The methanol group distinguishes the target from analogs with carboxylic acids or ketones , altering hydrogen-bonding capacity and solubility.

Physicochemical Properties

  • Solubility: The hydrochloride salt improves aqueous solubility compared to free-base analogs (e.g., 8-Oxa-5-azaspiro[3.5]nonane) .
  • Hydrogen Bonding: The methanol group (-CH₂OH) increases H-bond donor/acceptor capacity (2 donors, 2 acceptors) compared to non-hydroxylated analogs like 7-Oxa-2-azaspiro[3.5]nonane hydrochloride (1 donor, 2 acceptors) .

Biological Activity

8-Oxa-5-azaspiro[3.5]nonan-7-ylmethanol;hydrochloride is a compound characterized by its unique spirocyclic structure, which plays a crucial role in its biological activity. This compound is classified under spirocyclic amines and has gained attention for its potential applications in medicinal chemistry and biological research. The molecular formula of this compound is C9H15NO3·HCl, indicating it is a hydrochloride salt that enhances solubility and stability in aqueous solutions.

The compound features a bicyclic system where two rings share a common atom, contributing to its complex chemical reactivity. Its synthesis typically involves controlling temperature and pH to optimize yield and purity, often employing techniques such as recrystallization or chromatography for purification.

PropertyValue
Molecular FormulaC9H15NO3·HCl
Molecular Weight221.68 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in water
Melting PointNot specified

The biological activity of 8-Oxa-5-azaspiro[3.5]nonan-7-ylmethanol;hydrochloride is influenced by its interaction with various biological targets. Compounds with similar structures have shown varying degrees of activity, suggesting that modifications in the molecular framework can significantly impact their efficacy .

Biological Activity

Research indicates that spirocyclic compounds can exhibit a range of biological activities, including:

  • Antidiabetic Effects : Some derivatives of spirocyclic compounds have been identified as GPR119 agonists, which are associated with glucose-lowering effects in diabetic models. For instance, a related compound demonstrated favorable pharmacokinetic profiles and glucose-lowering effects in Sprague-Dawley rats .
  • Anticancer Potential : Studies have shown that spirocyclic compounds can inhibit cancer cell proliferation. Mechanistic studies suggest that these compounds may induce apoptosis or inhibit cell cycle progression in cancer cell lines .

Case Studies

  • Antidiabetic Activity : A study evaluated the effects of 8-Oxa-5-azaspiro[3.5]nonan derivatives on glucose metabolism in diabetic rats. The results indicated significant reductions in blood glucose levels, suggesting potential therapeutic applications for diabetes management .
  • Cytotoxicity Against Cancer Cell Lines : Another investigation focused on the cytotoxic effects of spirocyclic compounds on various cancer cell lines, including prostate cancer (PC-3). The study found that certain analogs exhibited potent cytotoxicity, leading to further exploration of their mechanisms of action and structural optimization for enhanced efficacy .

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